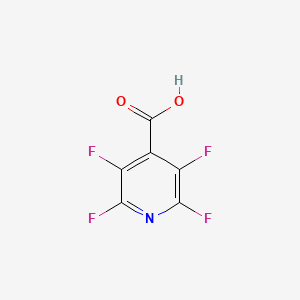

2,3,5,6-Tetrafluoroisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDBAYDZHUEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380245 | |

| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-10-7 | |

| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoroisonicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoroisonicotinic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3,5,6-tetrafluoroisonicotinic acid, offering insights for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties

2,3,5,6-Tetrafluoroisonicotinic acid is a white to off-white solid at room temperature. The high degree of fluorination significantly influences its physical and chemical characteristics.

| Property | Value |

| CAS Number | 2875-10-7 |

| Molecular Formula | C₆HF₄NO₂ |

| Molecular Weight | 195.07 g/mol |

| Melting Point | 98-100 °C |

| Boiling Point | 336.3 °C at 760 mmHg |

| Density | 1.741 g/cm³ |

Table 1: Physical Properties of 2,3,5,6-Tetrafluoroisonicotinic Acid.[1]

The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, isonicotinic acid. This enhanced acidity can be advantageous in forming stable salts and in modulating the pharmacokinetic properties of drug candidates.

Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid

A common and efficient method for the synthesis of 2,3,5,6-tetrafluoroisonicotinic acid involves the hydrolysis of 2,3,5,6-tetrafluoro-4-cyanopyridine (tetrafluoroisonicotinonitrile). This reaction proceeds under acidic or basic conditions, where the nitrile group is converted to a carboxylic acid.

Experimental Protocol: Hydrolysis of 2,3,5,6-Tetrafluoro-4-cyanopyridine

This protocol outlines a general procedure for the acidic hydrolysis of the nitrile precursor.

Materials:

-

2,3,5,6-Tetrafluoro-4-cyanopyridine

-

Concentrated Sulfuric Acid

-

Water

-

Sodium Bicarbonate (or other suitable base)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,5,6-tetrafluoro-4-cyanopyridine in a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetrafluoroisonicotinic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Spectroscopic Characterization

The structure of 2,3,5,6-tetrafluoroisonicotinic acid can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | A single broad singlet in the downfield region corresponding to the acidic proton of the carboxylic acid. |

| ¹³C NMR | Signals corresponding to the four distinct fluorine-bearing carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. The chemical shifts will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at the 2,6- and 3,5-positions due to their different chemical environments relative to the nitrogen atom and the carboxylic acid group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-F stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound (195.07 g/mol ). |

Table 2: Expected Spectroscopic Data for 2,3,5,6-Tetrafluoroisonicotinic Acid.

Chemical Reactivity and Applications

The highly electron-deficient nature of the tetrafluoropyridine ring dictates its reactivity. The primary mode of reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the pyridine ring are susceptible to substitution by a variety of nucleophiles, including amines, alkoxides, and thiols. The position of substitution is influenced by the electronic effects of the ring nitrogen and the carboxylic acid group. Generally, the 4-position in pentafluoropyridine is the most activated towards nucleophilic attack.[2][3] In 2,3,5,6-tetrafluoroisonicotinic acid, the fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) are generally the most susceptible to substitution.

This reactivity is a powerful tool for the synthesis of a diverse range of derivatives. By choosing the appropriate nucleophile, researchers can introduce various functional groups to tailor the properties of the molecule for specific applications.

Applications in Drug Discovery

2,3,5,6-Tetrafluoroisonicotinic acid and its derivatives are valuable scaffolds in drug discovery. The incorporation of a fluorinated pyridine ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate.

-

Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in kinase inhibitors, with the substituted positions providing vectors for exploring different regions of the ATP-binding pocket.

-

Enzyme Inhibitors: The carboxylic acid functionality can act as a key interaction point with active site residues of various enzymes.

-

Bioisosteric Replacement: The tetrafluoropyridinyl group can be used as a bioisostere for other aromatic or heteroaromatic rings to fine-tune the pharmacological profile of a lead compound.

Use as a Linker and in Bioconjugation

The carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid can be readily activated to form esters or amides. This allows for its use as a linker to connect different molecular fragments or to attach to biomolecules such as proteins and peptides. The tetrafluorophenyl ester of a related compound, 6-[(18)F]fluoronicotinic acid, has been utilized as a prosthetic group for the efficient labeling of biomolecules with fluorine-18 for positron emission tomography (PET).[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2,3,5,6-tetrafluoroisonicotinic acid. It is important to consult the specific Material Safety Data Sheet (MSDS) for detailed information.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

For related compounds such as 2,3,5-trichloroisonicotinic acid, the hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Similar hazards should be anticipated for the tetrafluorinated analogue until a specific MSDS is consulted.

Conclusion

2,3,5,6-Tetrafluoroisonicotinic acid is a versatile and valuable building block for chemists in both academia and industry. Its unique electronic properties and reactivity profile, dominated by nucleophilic aromatic substitution, provide a platform for the synthesis of a wide array of functionalized molecules. Its application in drug discovery as a scaffold for bioactive compounds and in bioconjugation highlights its importance in the development of new technologies and therapeutics. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in chemical research and development.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

A Senior Application Scientist's Guide to the Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid

Executive Summary

2,3,5,6-Tetrafluoroisonicotinic acid is a pivotal fluorinated building block in medicinal chemistry and materials science. Its rigid, electron-deficient pyridine core, decorated with a carboxylic acid functional handle, makes it an essential component in the design of novel pharmaceuticals and advanced polymers. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound. Authored from the perspective of a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, justify experimental choices, and present self-validating protocols for researchers, scientists, and drug development professionals. We will dissect the most prevalent and efficient synthesis route, proceeding from pentafluoropyridine via a nitrile intermediate, and explore viable alternative methodologies, offering a comparative analysis to guide strategic synthetic planning.

Introduction: The Strategic Importance of 2,3,5,6-Tetrafluoroisonicotinic Acid

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. The title compound, 2,3,5,6-tetrafluoroisonicotinic acid, is a quintessential example of a high-value fluorinated heterocyclic intermediate. The tetrafluorinated pyridine ring is strongly electron-withdrawn, which significantly lowers the pKa of the isonicotinic acid compared to its non-fluorinated analog, influencing its behavior in biological systems and its reactivity in subsequent chemical transformations.

This guide focuses on providing a robust and practical understanding of its synthesis, grounded in established chemical literature and practical laboratory experience. The methodologies discussed are chosen for their reliability, scalability, and the accessibility of their starting materials.

Core Synthesis Pathways: A Mechanistic and Practical Overview

The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is dominated by strategies that leverage the unique reactivity of highly fluorinated pyridine systems. The primary routes involve the functionalization of a pre-formed tetrafluoropyridine ring at the 4-position.

Pathway A: The Preeminent Route via Nitrile Hydrolysis

This two-step pathway is the most widely employed and reliable method for preparing 2,3,5,6-tetrafluoroisonicotinic acid. It begins with the nucleophilic aromatic substitution (SNAr) on pentafluoropyridine, followed by the hydrolysis of the resulting nitrile intermediate.

Overall Transformation:

Caption: The primary synthesis route from pentafluoropyridine.

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

-

Mechanistic Rationale: Pentafluoropyridine is highly susceptible to nucleophilic attack.[1] The fluorine atoms are strongly electron-withdrawing, activating the ring for SNAr reactions. The attack preferentially occurs at the 4-position (para to the nitrogen). This regioselectivity is driven by the superior ability of the para-position to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the ring nitrogen. This makes the C-F bond at the 4-position the most labile.[2][3]

-

Experimental Causality: The reaction is typically performed with sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents are crucial as they effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly nucleophilic. Heat is applied to overcome the activation energy of the reaction.

Step 2: Hydrolysis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

-

Mechanistic Rationale: The nitrile group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH) under strong acidic conditions. The mechanism involves the initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization steps leads first to a primary amide intermediate, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.

-

Experimental Causality: A mixture of concentrated sulfuric acid and water is a common and effective reagent for this transformation. The high temperature provides the necessary energy for both hydrolysis steps. The reaction progress can be monitored by the cessation of ammonia evolution.

Pathway B: Side-Chain Oxidation

An alternative, though less common, pathway involves the oxidation of a 4-alkyl-2,3,5,6-tetrafluoropyridine, most commonly the 4-methyl derivative.

Overall Transformation:

Caption: Alternative synthesis via side-chain oxidation.

-

Mechanistic Rationale: The methyl group is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are required to effect this transformation on the electron-deficient pyridine ring. The reaction proceeds through a series of oxidative steps, likely involving a benzyl-like radical intermediate that is subsequently oxidized.

-

Experimental Causality: The choice of oxidizing agent and reaction conditions is critical. These reactions can be vigorous and may require careful temperature control. The work-up procedure involves removing the oxidant byproducts (e.g., MnO₂) before isolating the carboxylic acid product. This route's viability is often dependent on the commercial availability and cost of the 4-methyl-2,3,5,6-tetrafluoropyridine starting material. The general principle of oxidizing methyl-pyridines to their corresponding carboxylic acids is a well-established transformation in heterocyclic chemistry.[4]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material cost, scalability, and available equipment. The nitrile hydrolysis pathway is generally preferred for its high yields and reliability.

| Feature | Pathway A: Nitrile Hydrolysis | Pathway B: Side-Chain Oxidation |

| Starting Material | Pentafluoropyridine | 4-Methyl-2,3,5,6-tetrafluoropyridine |

| Reagent Toxicity | High (Cyanide salts) | Moderate to High (Permanganate, Chromium) |

| Number of Steps | 2 | 1 |

| Typical Overall Yield | Good to Excellent | Moderate to Good |

| Scalability | Well-established and scalable | Can present challenges with exotherms and waste |

| Key Advantage | High reliability, clean conversion | Fewer synthetic steps |

Detailed Experimental Protocol: Pathway A

This section provides a self-validating, step-by-step protocol for the synthesis of 2,3,5,6-tetrafluoroisonicotinic acid via the nitrile hydrolysis route.

Workflow Diagram

Caption: Step-by-step experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile[5][6]

-

Materials & Reagents:

-

Pentafluoropyridine (1.0 eq)

-

Sodium Cyanide (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate, anhydrous

-

-

Protocol:

-

Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 eq) and anhydrous DMF.

-

Reaction: Stir the suspension and add pentafluoropyridine (1.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C.

-

Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the pentafluoropyridine is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile. The product, 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, is often a solid with a melting point around 66-68 °C and can be purified further by recrystallization if necessary.

-

Step 2: Hydrolysis to 2,3,5,6-Tetrafluoroisonicotinic Acid

-

Materials & Reagents:

-

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (1.0 eq)

-

Sulfuric acid, concentrated (e.g., 98%)

-

Deionized water

-

Ice

-

-

Protocol:

-

Setup: In a round-bottom flask, carefully prepare a solution of 70-80% sulfuric acid in water. Caution: This is highly exothermic; add acid to water slowly with cooling.

-

Reaction: Add the 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (1.0 eq) to the sulfuric acid solution. Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction is complete when the starting material is no longer detectable.

-

Isolation: Carefully and slowly pour the hot reaction mixture onto crushed ice. A white precipitate of the product should form.

-

Purification: Allow the mixture to stand in an ice bath to complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Drying: Dry the purified 2,3,5,6-tetrafluoroisonicotinic acid in a vacuum oven to a constant weight. The final product should be a white crystalline solid.

-

Conclusion

The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is most effectively achieved through a robust two-step sequence involving the cyanation of pentafluoropyridine followed by acidic hydrolysis of the nitrile intermediate. This pathway offers high yields, operational simplicity, and scalability, making it the preferred method in both academic and industrial settings. Understanding the mechanistic underpinnings of the SNAr reaction on the perfluorinated ring is key to appreciating the efficiency and regioselectivity of the initial step. While alternative routes like side-chain oxidation exist, the nitrile hydrolysis pathway remains the gold standard, providing a reliable supply of this critical building block for advancing drug discovery and materials science.

References

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

-

A Simple and Efficient Route for Preparing 2,3,5,6-tetraaminopyridine Hydrochloride Salt. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

-

Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. Journal of the Chemical Society C: Organic. Available at: [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. Google Patents.

- Oxidation of methyl-pyridines. Google Patents.

-

A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. ScienceDirect. Available at: [Link]

-

Magic's Reason: An Anthropology of Analogy. DOKUMEN.PUB. Available at: [Link]

- Synthesis method for 2,3,5,6-tetrafluorophenol. Google Patents.

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health. Available at: [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. Available at: [Link]

- Method for producing 2,3,5,6-tetrafluoropyridine. Google Patents.

-

Teichoic acids: synthesis and applications. Chemical Society Reviews. Available at: [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]

-

Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available at: [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. ResearchGate. Available at: [Link]

-

2,3,5,6-Tetrafluoro-4-(oxetan-3-yloxy)pyridine. National Institutes of Health. Available at: [Link]

-

The Mediterranean metaphor and Léon Metchnikoff's Great Historical Rivers: anarchist geographies of water-land hybridity. ResearchGate. Available at: [Link]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrafluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoroisonicotinic acid, a fluorinated derivative of pyridine-4-carboxylic acid, represents a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and quality control of this compound. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,5,6-tetrafluoroisonicotinic acid, complete with predicted spectral features, detailed experimental protocols, and a comprehensive analysis of the expected results.

Predicted Spectroscopic Data

Due to the highly electronegative nature of the fluorine substituents and the electron-withdrawing effect of the carboxylic acid group, the spectroscopic data for 2,3,5,6-tetrafluoroisonicotinic acid is expected to exhibit distinct features. The following table summarizes the predicted chemical shifts and key spectral characteristics based on data from structurally similar compounds and established spectroscopic principles.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | A broad singlet for the carboxylic acid proton is anticipated in the downfield region (typically >10 ppm), the exact chemical shift being dependent on the solvent and concentration. |

| ¹³C NMR | Five distinct signals are expected, corresponding to the six carbon atoms in the molecule. Due to the molecule's symmetry, C2 and C6, as well as C3 and C5, are chemically equivalent. The carbonyl carbon of the carboxylic acid will appear at the lowest field. The carbon atoms directly bonded to fluorine will exhibit large ¹JCF coupling constants. |

| ¹⁹F NMR | Two distinct signals are expected for the two pairs of chemically equivalent fluorine atoms (F2/F6 and F3/F5). These will likely appear as complex multiplets due to F-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-F stretching vibrations (in the 1000-1300 cm⁻¹ region) are predicted. |

| Mass Spectrometry | The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO₂, COOH, and fluorine atoms. |

Experimental Protocols

The following protocols outline the steps for acquiring high-quality NMR, IR, and MS data for 2,3,5,6-tetrafluoroisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for the preparation and analysis of NMR samples is depicted below.

Caption: Workflow for NMR Data Acquisition and Processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2,3,5,6-tetrafluoroisonicotinic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid.[1][2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Data Processing:

-

Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the signal from the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

The following diagram illustrates the procedure for obtaining an IR spectrum.

Caption: Workflow for IR Data Acquisition and Analysis.

Detailed Steps:

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid 2,3,5,6-tetrafluoroisonicotinic acid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the IR spectrum of the sample.

-

-

Data Processing and Analysis:

Mass Spectrometry (MS)

The workflow for mass spectrometry analysis is outlined below.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Detailed Steps:

-

Sample Preparation:

-

Dissolve a small amount of 2,3,5,6-tetrafluoroisonicotinic acid in a suitable volatile solvent, such as methanol.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is suitable for polar molecules like carboxylic acids, while electron ionization (EI) can also be used.[7]

-

The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing and Analysis:

-

The software will generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Data Analysis and Interpretation

A thorough analysis of the spectroscopic data is crucial for the complete characterization of 2,3,5,6-tetrafluoroisonicotinic acid.

NMR Spectra Analysis

-

¹H NMR: The spectrum is expected to be simple, with a single, broad resonance for the acidic proton of the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding.[2][8]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals. The signal for the carbonyl carbon (C=O) will be the most downfield. The four aromatic carbons will show characteristic chemical shifts influenced by the fluorine substituents. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF). The magnitude of these coupling constants provides valuable structural information.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two main signals, as the fluorines at positions 2 and 6 are chemically equivalent, as are the fluorines at positions 3 and 5. These signals will likely be complex multiplets due to three-bond (³JFF) and four-bond (⁴JFF) fluorine-fluorine couplings.[9][10] The analysis of these coupling patterns can confirm the substitution pattern of the pyridine ring.

IR Spectrum Analysis

The IR spectrum will provide clear evidence for the key functional groups present in the molecule:

-

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.[5][6]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. Conjugation with the aromatic ring may shift this band to a slightly lower wavenumber.

-

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, are indicative of C-F stretching vibrations.[11]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.

Mass Spectrum Analysis

The mass spectrum provides information about the molecular weight and fragmentation of the molecule.

-

Molecular Ion Peak (M⁺): The presence of a peak at the calculated molecular weight of 2,3,5,6-tetrafluoroisonicotinic acid (195.06 g/mol ) confirms the identity of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), or carbon dioxide (CO₂, M-44) after rearrangement. For this specific molecule, the loss of fluorine atoms or HF may also be observed.

Conclusion

The comprehensive spectroscopic analysis of 2,3,5,6-tetrafluoroisonicotinic acid using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and other fluorinated compounds. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is fundamental to ensuring the quality and purity of materials used in scientific research and development.

References

- Supplementary data - EPIC. (n.d.).

- Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.).

- Sensitivity limits for common 19 F-observe NMR experiments on polyfluorinated analytes. (2025, September 22). Spectroscopy Letters.

- Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.

- 19Flourine NMR. (n.d.).

- Peña, I., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. The Journal of Physical Chemistry A, 118(48), 11373-11379.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health.

- Spectroscopic and Luminescence Properties of an Isonicotinic Acid. (2005). TÜBİTAK Academic Journals.

- Spectroscopic and computational (DFT-SCF) investigations on anti tuberculosis activity of Isonicotino hydrazide. (2025, August 9). ResearchGate.

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. (n.d.).

- Goba, I., et al. (2014). Synthesis, spectroscopic and conformational analysis of 1,4-dihydroisonicotinic acid derivatives. Journal of Molecular Structure, 1074, 549-558.

- Tetrafluoroterephthalic acid. (n.d.). NIST WebBook.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- Proton NMR Table. (n.d.). Michigan State University.

- 2,3,5,6-Tetrafluorobenzoic acid 99%. (n.d.). Sigma-Aldrich.

- Table of Characteristic IR Absorptions. (n.d.).

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed.

- 2,3,5,6-Tetrafluoroterephthalic acid. (n.d.). PubChem.

- The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. (2025, August 5).

- 2,3,5,6-Tetrafluorophenol. (n.d.). NIST WebBook.

- 2,3,5,6-Tetrafluorophenol. (n.d.). NIST WebBook.

- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

- Tetrafluoroterephthalic acid. (n.d.). NIST WebBook.

- Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. (2025, August 5). ResearchGate.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epic.awi.de [epic.awi.de]

- 8. ekwan.github.io [ekwan.github.io]

- 9. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. researchgate.net [researchgate.net]

2,3,5,6-Tetrafluoroisonicotinic acid CAS number 2875-10-7

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoroisonicotinic Acid (CAS 2875-10-7): A Versatile Fluorinated Building Block for Advanced Chemical Synthesis

Introduction

2,3,5,6-Tetrafluoroisonicotinic acid, registered under CAS number 2875-10-7, is a pivotal chemical intermediate characterized by a highly fluorinated pyridine ring appended with a carboxylic acid group at the 4-position.[1][2] The strategic placement of four electron-withdrawing fluorine atoms dramatically influences the electronic properties of the pyridine core, rendering it exceptionally electron-deficient. This unique electronic nature, combined with the reactive carboxylic acid handle, establishes the compound as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, drug discovery, and advanced materials science. Its utility spans from the synthesis of complex active pharmaceutical ingredients (APIs) to the development of specialized bioconjugation reagents and imaging probes.[3][4] This guide provides a comprehensive technical overview of its properties, reactivity, applications, and handling protocols for professionals in scientific research and development.

Chapter 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,3,5,6-Tetrafluoroisonicotinic acid is fundamental for its effective use in experimental design. The high degree of fluorination significantly impacts its molecular weight, melting point, and solubility characteristics compared to its non-fluorinated analogue, isonicotinic acid.

Caption: Chemical structure of 2,3,5,6-Tetrafluoroisonicotinic acid.

Table 1: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2875-10-7 | [1] |

| Molecular Formula | C₆HF₄NO₂ | [1][2] |

| Molecular Weight | 195.07 g/mol | [1][2] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 336.3 °C at 760 mmHg | [1] |

| Density | 1.741 g/cm³ | [1] |

| SMILES | C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | [1] |

| Appearance | White to off-white crystalline solid | Commercially available |

Chapter 2: Synthesis and Chemical Reactivity

Synthesis Overview

The synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is not trivial and typically involves multi-step sequences starting from highly fluorinated or chlorinated pyridine precursors. Industrial routes often leverage halogen exchange (HALEX) reactions or electrochemical fluorination (ECF) on simpler pyridine derivatives, followed by functional group manipulations to introduce the carboxylic acid moiety. Due to the specialized nature of these processes, a detailed protocol is beyond the scope of a standard laboratory setup. The compound is readily available from numerous chemical suppliers.[5]

Core Reactivity

The chemical behavior of this molecule is dominated by two key features: the electrophilic nature of the pyridine ring and the classic reactivity of the carboxylic acid group.

-

Electron-Deficient Pyridine Ring: The four fluorine atoms act as powerful inductive electron-withdrawing groups. This effect significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine atoms themselves can be displaced by strong nucleophiles under forcing conditions, this pathway is less common in synthetic applications compared to reactions at the carboxyl group. More importantly, the electron-deficient nature enhances the acidity of the carboxylic acid proton.

-

Carboxylic Acid Group: This functional group is the primary site of reactivity for its use as a building block.

-

Acidity: The pKa of the carboxylic acid is notably lower (more acidic) than that of standard benzoic or isonicotinic acids due to the strong electron-withdrawing nature of the perfluorinated ring. This enhanced acidity can influence reaction conditions and catalyst choice.

-

Amide Bond Formation: The most common application involves the formation of amide bonds. The carboxylic acid can be readily coupled with primary and secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to form stable amide linkages.

-

Esterification: It undergoes esterification with alcohols, typically under acidic catalysis (e.g., triflic acid) or via conversion to a more reactive intermediate like an acid chloride.[6]

-

Activated Esters: The acid can be converted into various "activated esters," such as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters. These intermediates are highly efficient acylating agents that react cleanly with nucleophiles like amines, making them ideal for bioconjugation.[3]

-

Chapter 3: Key Applications in Research and Drug Development

The unique properties of 2,3,5,6-tetrafluoroisonicotinic acid make it a valuable tool in modern chemical and biological research.

Medicinal Chemistry & Drug Design

Fluorinated heterocyclic scaffolds are highly sought after in drug discovery. The introduction of fluorine atoms can enhance several key drug-like properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's active site, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.[7]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

This building block provides a robust scaffold for synthesizing novel inhibitors and modulators for various biological targets, including kinases and receptors.[9][10][11]

Bioconjugation and PET Imaging

One of the most powerful applications of this scaffold is in the creation of reagents for labeling biomolecules. By converting the carboxylic acid to an activated TFP ester, it becomes a highly efficient tool for attaching the tetrafluoropyridinyl moiety to proteins, peptides, or antibodies. A closely related derivative, 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, serves as a prosthetic group for introducing the positron-emitting isotope Fluorine-18 onto biomolecules for Positron Emission Tomography (PET) imaging.[3] This demonstrates the utility of the tetrafluorinated ring system in creating stable, high-yield conjugation reagents for sensitive biological applications.[3]

Chapter 4: Experimental Protocol: Amide Coupling via Activated Ester

This protocol describes a general two-step procedure for coupling 2,3,5,6-tetrafluoroisonicotinic acid to a generic primary amine (R-NH₂), mimicking the N-terminus of a peptide or a lysine side chain.

Workflow: Amide Bond Formation

Caption: Workflow for the activation and coupling of the title compound.

Step-by-Step Methodology

Part 1: Formation of the N-Hydroxysuccinimide (NHS) Activated Ester

-

Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 2,3,5,6-tetrafluoroisonicotinic acid in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Work-up (Optional): The resulting solution containing the activated NHS-ester can often be used directly in the next step without purification.

Part 2: Coupling with a Primary Amine

-

Preparation: In a separate flask, dissolve 1.0 equivalent of the primary amine substrate (R-NH₂) in DMF. Add 2.0-3.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize any amine salts and scavenge the acid produced during the reaction.

-

Coupling Reaction: Slowly add the solution of the NHS-activated ester from Part 1 to the amine solution.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the formation of the desired amide product.

-

Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product should be purified using standard techniques such as flash column chromatography or preparative HPLC to yield the pure amide.

Chapter 5: Spectroscopic Profile

Characterization of 2,3,5,6-tetrafluoroisonicotinic acid and its derivatives relies on standard spectroscopic methods.

-

¹H NMR: A single, broad singlet is expected in the downfield region (>10 ppm) corresponding to the acidic carboxylic acid proton. This signal will disappear upon D₂O exchange.

-

¹⁹F NMR: The spectrum will be complex due to the two distinct fluorine environments (F2/F6 and F3/F5) and their coupling to each other. Two sets of multiplets are expected.

-

¹³C NMR: Six distinct carbon signals are expected. The carbons bonded to fluorine will appear as doublets or more complex multiplets due to C-F coupling. The carboxyl carbon will be the most downfield signal, typically around 160-170 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).

Chapter 6: Safety and Handling

Proper handling of 2,3,5,6-tetrafluoroisonicotinic acid is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12] Keep away from heat and open flames.[12]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

2,3,5,6-Tetrafluoroisonicotinic acid is more than just a chemical intermediate; it is a high-performance building block that empowers chemists to access novel molecular architectures. Its defining features—a highly electron-deficient aromatic core and a versatile carboxylic acid handle—make it an indispensable tool in the rational design of pharmaceuticals, the development of sophisticated PET imaging agents, and the construction of advanced materials. A firm grasp of its reactivity, properties, and handling requirements allows researchers to fully leverage its potential in pushing the boundaries of chemical and biological science.

References

-

2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

Richter, S., Wuest, M., Bergman, C., & Wuest, F. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. Retrieved from [Link]

-

Product information, 2,3,5,6-Tetrafluoroisonicotinic acid. (n.d.). P&S Chemicals. Retrieved from [Link]

-

A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. (2025). Various sources. Retrieved from [Link]

-

2,3,5,6-Tetrafluoroanisole. (n.d.). NIST WebBook. Retrieved from [Link]

-

A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]

-

Tetronic acid | C4H4O3. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Properties of Multiplication. (n.d.). Brainfuse. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PMC - NIH. Retrieved from [Link]

-

Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. (n.d.). PubMed. Retrieved from [Link]

-

Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. (2017). PubMed. Retrieved from [Link]

-

Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. (2018). PubMed. Retrieved from [Link]

-

Triflic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. 2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2 - BuyersGuideChem [buyersguidechem.com]

- 2. scbt.com [scbt.com]

- 3. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Triflic acid - Wikipedia [en.wikipedia.org]

- 7. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. Employing structure-based drug design to improve pregnane X receptor (PXR) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoroisonicotinic Acid

This guide provides an in-depth analysis of the critical physical properties of 2,3,5,6-Tetrafluoroisonicotinic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its melting point and solubility characteristics, offering both established data and field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior for successful experimental design and application.

Introduction: The Significance of 2,3,5,6-Tetrafluoroisonicotinic Acid

2,3,5,6-Tetrafluoroisonicotinic acid (CAS No. 2875-10-7) is a fluorinated derivative of isonicotinic acid. The introduction of four fluorine atoms onto the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable synthon in the development of novel pharmaceuticals and advanced materials. An accurate understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective use in synthesis, formulation, and quality control.

Core Physical Properties

The following table summarizes the key physical properties of 2,3,5,6-Tetrafluoroisonicotinic acid.

| Property | Value | Source |

| Melting Point | 98-100 °C | [1] |

| Molecular Formula | C₆HF₄NO₂ | [1] |

| Molecular Weight | 195.07 g/mol | [1] |

| Density | 1.741 g/cm³ | [1] |

| Boiling Point | 336.3°C at 760 mmHg | [1] |

| Flash Point | 157.2°C | [1] |

In-Depth Analysis of Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range. Therefore, the sharp melting point range of 98-100°C for 2,3,5,6-Tetrafluoroisonicotinic acid is a strong indicator of its high purity.

The relatively high melting point compared to some non-fluorinated analogues can be attributed to the strong intermolecular forces within the crystal lattice, influenced by the highly polar C-F bonds and the hydrogen bonding capabilities of the carboxylic acid group.

Solubility Profile: Predicting Behavior in Solution

The solubility of a compound is a critical parameter for its application in chemical reactions, purifications (like recrystallization), and pharmaceutical formulations. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2]

-

Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group of 2,3,5,6-Tetrafluoroisonicotinic acid can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid, which may lead to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The highly fluorinated ring imparts a degree of lipophilicity to the molecule. However, the polar carboxylic acid group will likely limit its solubility in nonpolar solvents.

A crucial aspect of the solubility of this compound is its acidic nature. In aqueous solutions, its solubility is highly pH-dependent. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. Conversely, in acidic solutions, it will remain in its less soluble protonated form.

Experimental Protocols for Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the melting point and solubility of 2,3,5,6-Tetrafluoroisonicotinic acid.

Protocol for Melting Point Determination

This protocol utilizes the capillary melting point method, a standard and reliable technique for determining the melting range of a solid organic compound.[3]

Causality Behind Experimental Choices:

-

Dry, Finely Powdered Sample: Ensures uniform heat transfer throughout the sample, leading to a more accurate and sharp melting point reading.[3]

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial to allow the system to remain in thermal equilibrium, providing a precise melting range.[4]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 2,3,5,6-Tetrafluoroisonicotinic acid sample is completely dry. If necessary, dry it in a desiccator.[3] Grind the crystalline sample into a fine powder using a mortar and pestle.[3]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: Quickly heat the sample to approximately 15-20°C below the expected melting point (98°C).

-

Slow Final Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[4]

-

The melting range is reported as T1 - T2.

-

Visualization of Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Qualitative Solubility and pH Dependence

This protocol provides a systematic approach to determine the solubility of 2,3,5,6-Tetrafluoroisonicotinic acid in various solvents and to demonstrate its pH-dependent aqueous solubility.

Causality Behind Experimental Choices:

-

Standardized Amounts: Using a consistent amount of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

-

Acid/Base Solutions: Testing in 5% NaOH and 5% HCl is a standard method to identify acidic or basic functional groups by observing solubility changes due to salt formation.[5][6]

Step-by-Step Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aqueous NaOH, 5% aqueous HCl).

-

Sample Addition: Add approximately 10-20 mg of 2,3,5,6-Tetrafluoroisonicotinic acid to each test tube.

-

Mixing: Agitate each tube vigorously for 30-60 seconds.

-

Observation: Observe each tube for dissolution. Classify the solubility as:

-

Soluble: The entire solid dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

pH Test (for water): If the compound is soluble in water, test the pH of the resulting solution with pH paper to confirm its acidic nature.[6][7]

-

Confirmation of pH Dependence:

-

To the tube with 5% NaOH where the compound dissolved, slowly add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that the initial dissolution was due to the formation of a soluble salt.[6]

-

Visualization of Solubility Testing Workflow:

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

The physical properties of 2,3,5,6-Tetrafluoroisonicotinic acid, particularly its sharp melting point of 98-100°C and its predictable, pH-dependent solubility, are fundamental to its application in research and development. The protocols outlined in this guide provide a robust framework for the reliable determination of these characteristics, ensuring data integrity and facilitating the successful integration of this valuable compound into synthetic and formulation workflows.

References

-

2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2 . BuyersGuideChem. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Cuesta College. [Link]

-

DETERMINATION OF MELTING POINTS . University of Technology, Iraq. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Solubility Report of 2,4,6-Trinitrotoluene (TNT) . Defense Technical Information Center. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Austin Community College. [Link]

-

Experiment_727_Organic Compound Functional Groups . Chemistry LibreTexts. [Link]

Sources

- 1. 2,3,5,6-Tetrafluoroisonicotinic acid | C6H F4 N O2 - BuyersGuideChem [buyersguidechem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,5,6-Tetrafluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoroisonicotinic acid is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring dramatically alters the molecule's electronic properties, acidity, and intermolecular interactions, making a thorough understanding of its three-dimensional structure and conformational preferences crucial for its application. This guide provides a comprehensive analysis of the molecular structure and conformation of 2,3,5,6-tetrafluoroisonicotinic acid. In the absence of a published crystal structure for this specific molecule, we will leverage structural data from analogous compounds, propose a computational workflow for its detailed conformational analysis, and outline the key experimental techniques for its synthesis and characterization.

Introduction: The Significance of Fluorination in Pyridine Carboxylic Acids

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. In the context of pyridine carboxylic acids, such as isonicotinic acid, perfluorination of the aromatic ring, as seen in 2,3,5,6-tetrafluoroisonicotinic acid, imparts several key characteristics:

-

Enhanced Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton.

-

Altered Lipophilicity: Fluorination can significantly impact a molecule's lipophilicity, influencing its solubility, membrane permeability, and pharmacokinetic profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.

-

Unique Intermolecular Interactions: The polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence crystal packing and ligand-receptor binding.

Understanding the precise three-dimensional arrangement of atoms in 2,3,5,6-tetrafluoroisonicotinic acid is paramount for predicting and harnessing these properties in various applications.

Physicochemical Properties

A summary of the known physicochemical properties of 2,3,5,6-tetrafluoroisonicotinic acid is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2875-10-7 | [1] |

| Molecular Formula | C₆HF₄NO₂ | [1] |

| Molecular Weight | 195.07 g/mol | [1] |

| Melting Point | 98-100 °C | [1] |

| Density | 1.741 g/cm³ | [1] |

Molecular Structure: Insights from Analogous Compounds

While a definitive crystal structure for 2,3,5,6-tetrafluoroisonicotinic acid is not publicly available, we can infer key structural features by examining the crystal structures of closely related compounds.

The Tetrafluoropyridine Ring

The crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate provides valuable information regarding the geometry of the perfluorinated pyridine ring. In this structure, the C-F bond lengths are in the range of 1.33-1.34 Å, and the C-C and C-N bond lengths within the ring are consistent with an aromatic system. The pyridine ring is expected to be planar.

The Isonicotinic Acid Moiety

The crystal structure of 3,5-difluoroisonicotinic acid reveals important details about the orientation of the carboxylic acid group relative to the pyridine ring.[2] In the solid state, carboxylic acids often form hydrogen-bonded dimers. The C-C bond connecting the carboxylic acid to the pyridine ring allows for rotational freedom, leading to different possible conformations.

Based on these analogs, the anticipated molecular structure of 2,3,5,6-tetrafluoroisonicotinic acid is depicted in Figure 1.

Figure 1. Proposed Molecular Structure of 2,3,5,6-Tetrafluoroisonicotinic Acid.

Figure 1. Proposed Molecular Structure of 2,3,5,6-Tetrafluoroisonicotinic Acid.

Conformational Analysis: A Proposed Computational Workflow

Given the absence of experimental data, computational chemistry provides a robust framework for investigating the conformational landscape of 2,3,5,6-tetrafluoroisonicotinic acid. The primary conformational flexibility arises from the rotation around the C4-C7 single bond (the bond connecting the pyridine ring to the carboxylic acid group).

The following workflow is proposed to elucidate the conformational preferences of the molecule.

Expertise & Experience Behind the Workflow:

-

Choice of Method (DFT): Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)) offers a good balance of accuracy and computational cost for geometry optimizations of molecules of this size.

-

Conformational Search: A systematic scan of the potential energy surface along the C4-C7 dihedral angle is crucial to identify all low-energy conformers.

-

Frequency Calculations: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Refinement: While DFT is excellent for geometries, higher-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide more accurate relative energies between conformers.

Experimental Protocols for Synthesis and Characterization

Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid

A common route to synthesize fluorinated pyridine carboxylic acids involves the oxidation of a suitable precursor. A plausible synthetic pathway is outlined below.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-methyl-2,3,5,6-tetrafluoropyridine in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct.

-

Purification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single resonance in the downfield region corresponding to the carboxylic acid proton is expected. The chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: Six distinct carbon signals are anticipated. The carboxyl carbon will appear at the lowest field. The fluorinated carbons will show characteristic C-F couplings.

-

¹⁹F NMR: Two distinct fluorine resonances are expected due to the symmetry of the molecule, each appearing as a multiplet due to F-F coupling.

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C-F stretch | 1350-1150 |

| Aromatic C=C and C=N stretches | 1600-1450 |

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the molecular structure and conformation of 2,3,5,6-tetrafluoroisonicotinic acid. While a definitive experimental structure remains elusive, a robust understanding can be built upon the analysis of analogous compounds and through the application of modern computational chemistry techniques. The proposed synthetic and characterization protocols offer a practical framework for researchers working with this and similar fluorinated heterocycles. The unique properties imparted by the tetrafluorinated pyridine ring make this molecule a compelling building block for the development of novel pharmaceuticals and advanced materials. Future experimental work to determine its crystal structure would be invaluable to validate the computational predictions and provide a more complete picture of its solid-state behavior.

References

Sources

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,3,5,6-Tetrafluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 2,3,5,6-tetrafluoroisonicotinic acid. The presence of a perfluorinated pyridine ring significantly influences the electronic properties and, consequently, the chemical behavior of the carboxylic acid moiety. This document explores key transformations including esterification, amidation, acyl chloride formation, and decarboxylation, offering insights into reaction mechanisms, optimal conditions, and practical experimental protocols. The content is designed to equip researchers in medicinal chemistry, materials science, and organic synthesis with the knowledge to effectively utilize this versatile building block.

Introduction: The Unique Electronic Landscape of 2,3,5,6-Tetrafluoroisonicotinic Acid

2,3,5,6-Tetrafluoroisonicotinic acid is a specialty chemical of significant interest in the development of novel pharmaceuticals and functional materials. Its structure is characterized by a pyridine ring fully substituted with highly electronegative fluorine atoms, and a carboxylic acid group at the 4-position. This unique arrangement of atoms creates a distinct electronic environment that governs the reactivity of the carboxylic acid functionality.

The four fluorine atoms exert a powerful electron-withdrawing effect through both inductive (-I) and mesomeric (-M) effects, rendering the pyridine ring highly electron-deficient. This has two major consequences for the carboxylic acid group:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect of the perfluorinated ring also increases the partial positive charge on the carbonyl carbon of the carboxylic acid group. This heightened electrophilicity makes it more susceptible to nucleophilic attack, a key step in many of its derivatization reactions.

This guide will delve into the practical implications of these electronic effects on the key reactions of the carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid is a versatile handle for the synthesis of a wide range of derivatives. The following sections detail the most important transformations, providing both mechanistic insights and practical guidance.

Acyl Chloride Formation: A Gateway to Further Derivatization

The conversion of the carboxylic acid to the more reactive acyl chloride is a common and often necessary first step for the synthesis of esters and amides, particularly when dealing with less reactive nucleophiles.

Causality Behind Experimental Choices:

Due to the electron-deficient nature of the starting material, harsh conditions are generally not required. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoroisonicotinoyl Chloride

A similar procedure to the one used for the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride can be adapted[2]:

-

To a stirred solution of 2,3,5,6-tetrafluoroisonicotinic acid in a suitable inert solvent (e.g., toluene or dichloromethane), add an excess of thionyl chloride (typically 2-3 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,3,5,6-tetrafluoroisonicotinoyl chloride, which can often be used in the next step without further purification.

Sources

Safeguarding the Integrity of 2,3,5,6-Tetrafluoroisonicotinic Acid: A Technical Guide to Stability and Storage

Introduction

2,3,5,6-Tetrafluoroisonicotinic acid, a cornerstone building block in contemporary drug discovery and materials science, presents unique handling and storage challenges due to its highly fluorinated pyridine ring and reactive carboxylic acid moiety. Its chemical stability is paramount to ensuring the reproducibility of experimental outcomes and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability profile of 2,3,5,6-Tetrafluoroisonicotinic acid, delineates optimal storage conditions, and outlines potential degradation pathways. Furthermore, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to maintain the integrity of this critical reagent.

Core Stability Profile and Recommended Storage

The inherent reactivity of 2,3,5,6-Tetrafluoroisonicotinic acid necessitates stringent storage protocols to mitigate degradation. The primary environmental factors of concern are atmospheric moisture and air.[1]

Key Storage Recommendations:

-